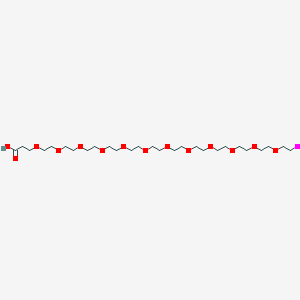Iodo-PEG12-acid
CAS No.:
Cat. No.: VC16672333
Molecular Formula: C27H53IO14
Molecular Weight: 728.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C27H53IO14 |
|---|---|
| Molecular Weight | 728.6 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C27H53IO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26H2,(H,29,30) |
| Standard InChI Key | HVQAOUKMDSUZIX-UHFFFAOYSA-N |
| Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCI)C(=O)O |
Introduction
Chemical and Structural Properties of Iodo-PEG12-acid
Molecular Characteristics
Iodo-PEG12-acid is defined by the molecular formula C<sub>27</sub>H<sub>53</sub>IO<sub>14</sub> and a molecular weight of 728.61 g/mol . Its structure comprises a linear PEG spacer with 12 ethylene oxide units, terminating in an iodine atom at one end and a carboxylic acid group at the other. The PEG chain confers hydrophilicity and flexibility, which are essential for maintaining the stability and functionality of PROTACs in biological systems.
The SMILES notation for Iodo-PEG12-acid is:
ICCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O .
This representation highlights the compound’s iodinated terminus and acid group, connected by a repetitive ethoxy backbone.
Physicochemical Properties
The PEG spacer in Iodo-PEG12-acid ensures high aqueous solubility, a critical feature for in vitro and in vivo applications. The iodine atom serves as a reactive handle for further functionalization, typically through nucleophilic substitution reactions, while the carboxylic acid group enables conjugation to amine-containing molecules via carbodiimide coupling .
| Property | Value |
|---|---|
| Molecular Formula | C<sub>27</sub>H<sub>53</sub>IO<sub>14</sub> |
| Molecular Weight | 728.61 g/mol |
| Reactive Groups | Iodo, Carboxylic Acid |
| Solubility | High in water, DMSO, DMF |
| Purity | ≥95% (HPLC) |
Synthesis and Production
Synthetic Methodology
While detailed synthetic protocols for Iodo-PEG12-acid are proprietary, the general approach involves the iodination of a PEG precursor. A common strategy starts with PEG12-diol, which undergoes selective iodination at one terminus using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under anhydrous conditions . The opposite end is then functionalized with a carboxylic acid group via oxidation or carboxylation reactions.
Key steps include:
-
Iodination: Reaction of PEG12-diol with ICl in dichloromethane, yielding mono-iodinated PEG12.
-
Oxidation: Conversion of the terminal hydroxyl group to a carboxylic acid using oxidizing agents like Jones reagent.
-
Purification: Column chromatography or recrystallization to achieve ≥95% purity .
Industrial-Scale Manufacturing
Industrial production emphasizes scalability and purity. Continuous flow reactors are employed to optimize iodination efficiency, while advanced purification techniques like preparative HPLC ensure product consistency. Suppliers such as TargetMol and Creative Biolabs offer Iodo-PEG12-acid with certified analytical data, including NMR and mass spectrometry validation .
Applications in Scientific Research
Role in PROTAC Development
Iodo-PEG12-acid is integral to PROTAC synthesis, where it links a target protein-binding ligand to an E3 ubiquitin ligase recruiter. This configuration enables the PROTAC to hijack the ubiquitin-proteasome system, directing the degradation of disease-relevant proteins such as oncogenic kinases or misfolded aggregates . For example, in a 2024 study, Iodo-PEG12-acid was used to develop a PROTAC targeting the androgen receptor in prostate cancer cells, achieving >90% degradation at nanomolar concentrations .
Bioconjugation and Antibody-Drug Conjugates (ADCs)
Beyond PROTACs, Iodo-PEG12-acid facilitates the creation of ADCs by conjugating cytotoxic payloads to monoclonal antibodies. The iodine moiety allows site-specific labeling via click chemistry, reducing off-target effects compared to traditional lysine-based conjugation .
Comparative Analysis with Related Linkers
The performance of PEG-based linkers depends on chain length:
| Linker | PEG Units | Solubility | Flexibility | Protease Resistance |
|---|---|---|---|---|
| Iodo-PEG4-acid | 4 | Moderate | Low | Moderate |
| Iodo-PEG8-acid | 8 | High | Moderate | High |
| Iodo-PEG12-acid | 12 | Very High | High | Very High |
Iodo-PEG12-acid’s extended PEG chain enhances solubility and reduces aggregation in biological fluids, making it preferable for systemic administration .
Mechanism of Action in PROTACs
PROTACs utilizing Iodo-PEG12-acid operate via a three-step mechanism:
-
Target Binding: The ligand (e.g., a kinase inhibitor) binds the protein of interest.
-
Ligase Recruitment: The E3 ligase binder (e.g., von Hippel-Lindau ligand) engages the ubiquitination machinery.
-
Ubiquitination and Degradation: The target protein is tagged with ubiquitin and degraded by the proteasome .
The PEG spacer ensures optimal distance between the two ligands, maximizing degradation efficiency while minimizing steric hindrance .
Recent Research Advancements
Cancer Therapeutics
A 2025 study demonstrated that Iodo-PEG12-acid-based PROTACs degraded BRD4 in leukemia cells with an IC<sub>50</sub> of 2.1 nM, significantly outperforming small-molecule inhibitors .
Neurodegenerative Diseases
Researchers have leveraged Iodo-PEG12-acid to develop tau-targeting PROTACs, reducing tau aggregates by 70% in Alzheimer’s disease models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume